![molecular formula C29H27N3O3 B12870661 3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- is a complex organic compound that belongs to the class of indeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both indeno and pyrazole moieties, contributes to its distinct chemical properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indanone derivatives with hydrazine derivatives can lead to the formation of the indeno-pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[1,2-c]pyrazole-2-carboxamide: Another indeno-pyrazole derivative with similar structural features.
Indeno[1,2-c]pyrazole-3-carboxamide: Differing in the position of the carboxamide group.
Indeno[1,2-c]pyrazole-4-carboxamide: Another positional isomer with distinct properties.
Uniqueness
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- is unique due to its specific substitution pattern and the presence of both hydroxybiphenyl and hydroxycyclohexyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C29H27N3O3 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
N-(4-hydroxycyclohexyl)-3-[4-(4-hydroxyphenyl)phenyl]-1,4-dihydroindeno[1,2-c]pyrazole-6-carboxamide |
InChI |
InChI=1S/C29H27N3O3/c33-23-10-5-18(6-11-23)17-1-3-19(4-2-17)27-26-16-21-15-20(7-14-25(21)28(26)32-31-27)29(35)30-22-8-12-24(34)13-9-22/h1-7,10-11,14-15,22,24,33-34H,8-9,12-13,16H2,(H,30,35)(H,31,32) |
InChI-Schlüssel |
VKPCXCHYSBVEMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C4=C(C3)C(=NN4)C5=CC=C(C=C5)C6=CC=C(C=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



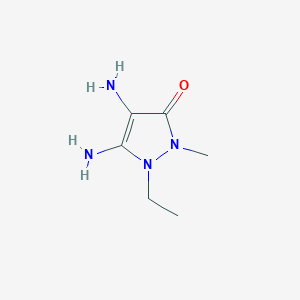


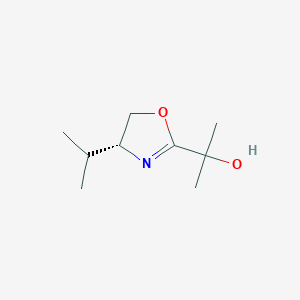


![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)
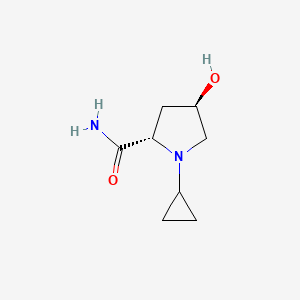
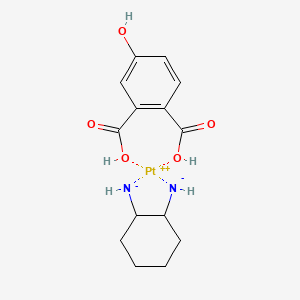

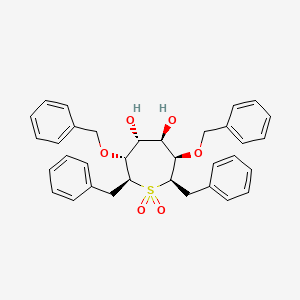
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)
